Product packaging for alpha-Monofluoromethylhistidine(Cat. No.:CAS No. 70050-43-0)

alpha-Monofluoromethylhistidine

Cat. No.: B1211096
CAS No.: 70050-43-0
M. Wt: 187.17 g/mol
InChI Key: AJFGLTPLWPTALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

alpha-Monofluoromethylhistidine (α-FMH) is a potent, irreversible, and specific inhibitor of histidine decarboxylase (HDC), the enzyme responsible for the synthesis of histamine from histidine . Its mechanism of action involves the formation of a covalent, irreversible linkage within the active site of HDC, leading to a prolonged depletion of histamine in tissues . A single administration effectively decreases histamine in non-mast cells, such as those in the brain, while repeated administration is required to gradually reduce histamine content in tissue mast cells . This makes α-FMH an essential pharmacological tool for investigating the roles of the histaminergic system. In neuroscience research, α-FMH has been instrumental in studying the regulation of sleep-wake cycles, as it has been shown to increase sleep and cortical slow waves in animal models . It is also widely used to explore the functions of histamine in learning, memory, and reward processes . Beyond the central nervous system, applications extend to research on allergic responses and conditions like urticaria, given histamine's key role in these pathologies . Furthermore, researchers should note that α-FMH has also been identified as an inhibitor of glutathione S-transferase (GST), suggesting potential for off-target effects in experimental systems . This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10FN3O2 B1211096 alpha-Monofluoromethylhistidine CAS No. 70050-43-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70050-43-0

Molecular Formula

C7H10FN3O2

Molecular Weight

187.17 g/mol

IUPAC Name

2-amino-2-(fluoromethyl)-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C7H10FN3O2/c8-3-7(9,6(12)13)1-5-2-10-4-11-5/h2,4H,1,3,9H2,(H,10,11)(H,12,13)

InChI Key

AJFGLTPLWPTALJ-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CC(CF)(C(=O)O)N

Canonical SMILES

C1=C(NC=N1)CC(CF)(C(=O)O)N

Synonyms

alpha-fluoromethylhistidine
alpha-fluoromethylhistidine, (DL)-isomer
alpha-monofluoromethylhistidine
MDL 72209

Origin of Product

United States

Molecular Mechanisms of Action and Target Enzyme Interactions

Detailed Mechanism of Histidine Decarboxylase Irreversible Inhibition by alpha-Monofluoromethylhistidine

The inactivation of histidine decarboxylase (HDC) by (S)-alpha-fluoromethylhistidine is a time- and concentration-dependent process that follows pseudo-first-order kinetics. nih.gov This inhibition is irreversible, as demonstrated by the inability to restore enzyme activity even after extensive dialysis. nih.gov The process is initiated by the enzyme's own catalytic mechanism, classifying α-FMH as a mechanism-based or "suicide" inhibitor.

Suicide inhibition occurs when an enzyme binds to a substrate analog and, through its own catalytic action, converts the analog into a highly reactive species that covalently bonds to the enzyme's active site, leading to irreversible inactivation. nih.gov In the case of α-FMH, the process begins with its binding to the pyridoxal-5'-phosphate (PLP) cofactor in the active site of HDC, forming an external aldimine, similar to the natural substrate, L-histidine. nih.gov

Crucially, decarboxylation of α-FMH is a necessary step for the inactivation to occur. nih.gov Following decarboxylation, the molecule is transformed into an inactive derivative of the PLP-product adduct. nih.gov This reactive intermediate then forms a stable, covalent bond with a nucleophilic residue within the active site of the enzyme. nih.gov While the precise nature of the final covalent adduct with mammalian HDC is not fully elucidated, studies on bacterial HDC suggest that a single molecule of the inhibitor inactivates one enzyme subunit. wikipedia.org Research on mammalian HDC has shown that two moles of α-FMH are incorporated per mole of the dimeric enzyme. nih.gov It has been suggested that a serine residue in the active site could be the point of covalent attachment. nih.gov

alpha-Fluoromethylhistidine (B1203605) demonstrates a high degree of specificity for histidine decarboxylase. nih.gov While it effectively inhibits both mammalian and bacterial forms of PLP-dependent HDC, its activity against other related decarboxylases is limited. nih.govnih.gov For instance, studies on other suicide inhibitors with similar structures, such as alpha-monofluoromethyl-p-tyrosine, have been shown to inhibit aromatic amino acid decarboxylase (AADC), highlighting the potential for differential selectivity based on the amino acid side chain. nih.gov The structural differences in the active sites of various decarboxylases, such as the key residue Ser-354 in human HDC which contributes to substrate specificity, likely underpin the selectivity of α-FMH. nih.gov

Enzymatic Kinetics and Inhibition Constants (Ki, IC50)

The inhibitory potency of α-FMH can be quantified by its inhibition constants. For the pyridoxal (B1214274) phosphate-dependent histidine decarboxylase from Morganella morganii, the inhibitor exhibits a K_I value of 0.1 mM and a k_inact of 32.2 min⁻¹. wikipedia.org In vitro studies on human peripheral blood leukocytes have demonstrated that α-FMH inhibits HDC activity by over 90% at concentrations of 10⁻⁵ M and higher. nih.gov

Enzyme SourceK_Ik_inactIC50
Morganella morganii HDC0.1 mM32.2 min⁻¹Not Reported
Human Peripheral Blood Leukocyte HDCNot ReportedNot Reported< 10 µM

Substrate Mimicry and Structural Basis of Enzyme Recognition

The effectiveness of α-FMH as an inhibitor stems from its ability to act as a substrate mimic of L-histidine. The imidazole (B134444) ring and the α-amino acid structure allow it to be recognized and bind to the active site of HDC. nih.gov The active site of human HDC contains a binding pocket with specific residues that interact with the substrate. rcsb.org The enzyme exists as a homodimer, and amino acids from the opposing chain contribute to stabilizing the active site. wikipedia.org In the resting state, the PLP cofactor is covalently bound to a lysine (B10760008) residue (Lys-305 in human HDC) via a Schiff base and is further stabilized by hydrogen bonds with surrounding amino acids. wikipedia.org The presence of the fluoromethyl group in α-FMH, while not preventing the initial binding and decarboxylation, is ultimately responsible for the generation of the reactive species that leads to irreversible inhibition. nih.gov

Allosteric Modulation and Conformational Changes in Target Enzymes

While direct evidence for allosteric modulation of HDC by α-FMH is limited, the binding of substrates and substrate analogs to decarboxylases can induce conformational changes. In some bacterial HDCs, the binding of the substrate analog histidine methyl ester has been shown to trigger a transition from an inactive "T-state" to an active "R-state". nih.gov It is plausible that the binding of α-FMH to the active site of mammalian HDC also induces conformational adjustments necessary for catalysis and subsequent inactivation, although specific studies detailing these changes for α-FMH are not extensively available. The flexible loop region in mammalian HDC is predicted to interact and move during substrate binding, suggesting a dynamic process of enzyme-inhibitor interaction. nih.gov

Preclinical Biological and Pharmacological Investigations

In Vitro Studies in Cellular and Tissue Culture Models

Effects on Histamine (B1213489) Biosynthesis and Intracellular Levels

In vitro studies have consistently demonstrated the potent ability of α-FMH to inhibit the production of histamine in various cell types. The compound is taken up by cells and enzymatically converted into a more active form that leads to a time-dependent, irreversible inhibition of HDC. nih.gov

Research using isolated mastocytoma cells showed that α-FMH effectively blocks the conversion of radiolabeled histidine into histamine. nih.gov This inhibition is profound and occurs in a time-dependent manner, confirming the compound's mechanism of action directly within a histamine-producing cell line. nih.gov

Studies on isolated rat enterochromaffin-like (ECL) cells, which are responsible for the majority of histamine in the stomach's oxyntic mucosa, have provided further detail. The effectiveness of α-FMH in depleting cellular histamine in these cells is dependent on their secretory activity. nih.gov In cultured ECL cells stimulated with gastrin, α-FMH caused a significantly greater reduction in histamine content compared to non-stimulated cells, indicating that the compound is most effective at depleting histamine from actively secreting cells. nih.gov

Table 1: Effect of α-FMH on Histamine Content in Cultured Rat ECL Cells
ConditionHistamine ReductionReference
Stimulated with 10 nM Gastrin80% nih.gov
No Gastrin (Basal State)45% nih.gov

Impact on Neurotransmitter Release and Receptor Signaling in Neuronal Cultures

Histamine functions as a neurotransmitter in the central nervous system, particularly in regions like the hypothalamus. nih.gov By irreversibly inhibiting histidine decarboxylase, α-FMH effectively depletes the brain's pool of histamine. nih.gov This reduction in synthesis directly limits the amount of histamine available for packaging into synaptic vesicles and subsequent release. Consequently, α-FMH impacts neuronal signaling pathways that are modulated by histamine receptors. While direct studies on neurotransmitter release in neuronal cultures are limited, the fundamental mechanism of α-FMH dictates a reduced availability of histamine to act as a neurotransmitter, thereby influencing histaminergic signaling. nih.govnih.gov

Influence on Immune Cell Function and Cytokine Production

The primary influence of α-FMH on immune cells stems from its ability to inhibit histamine synthesis within key immune cell populations, such as mast cells and basophils. nih.govfrontiersin.org These cells produce and store large quantities of histamine, which is released upon activation and plays a central role in allergic and inflammatory responses. frontiersin.org

In vitro experiments with mastocytoma cells, a model for mast cells, have shown that α-FMH accumulates in these cells and causes a time-dependent inhibition of histamine production. nih.gov By preventing the synthesis of new histamine, α-FMH can deplete the stores available for release, thereby modulating the downstream effects of histamine in an immune response. The reviewed literature did not provide specific data on the direct influence of α-FMH on the production of other cytokines.

In Vivo Studies in Animal Models (Preclinical Pharmacodynamics)

Regulation of Systemic and Organ-Specific Histamine Levels

In vivo studies in animal models have confirmed the potent and specific effects of α-FMH on histamine levels in various tissues. The compound effectively inhibits whole-body histidine decarboxylase activity in a time-dependent manner. nih.gov

The impact on histamine concentration is most rapidly observed in tissues with a high rate of histamine turnover, such as the stomach and brain. nih.gov In contrast, tissues with more inert pools of histamine, like those in mast cells, show depletion over a longer period of chronic treatment. nih.gov For instance, a 13-week course of α-FMH was required to see significant depletion of mast cell histamine pools. nih.gov

Studies in pregnant mice demonstrated that chronic administration of α-FMH blocked HDC activity and markedly depleted histamine levels in fetal tissues and newborn mice without affecting embryonic development. nih.gov In rats, the effect of α-FMH on stomach histamine was found to be dependent on the animal's feeding state, which correlates with the secretory activity of ECL cells. nih.gov

Table 2: In Vivo Effects of α-FMH on Histamine Levels in Animal Models
Animal ModelTissue/ConditionObserved Effect on Histamine LevelsReference
Rats/MiceStomach and Brain (rapid turnover pools)Concomitant reduction with HDC inhibition nih.gov
Rats/MiceMast Cell Pools (inert)Depletion observed after 13 weeks of chronic treatment nih.gov
Pregnant MiceFetal and Newborn TissuesMarked depletion nih.gov
Fed RatsOxyntic Mucosa80-90% reduction nih.gov
Fasted RatsOxyntic Mucosa50% reduction nih.gov

Effects on Physiological Responses Mediated by Histamine (e.g., gastric secretion, inflammation)

Alpha-monofluoromethylhistidine (α-FMH) has been a significant tool in preclinical research to investigate the physiological roles of histamine, particularly in gastric acid secretion. As an irreversible inhibitor of histidine decarboxylase, the enzyme responsible for histamine synthesis, α-FMH effectively depletes histamine from specific cellular stores.

In studies using rats, continuous subcutaneous infusion of α-FMH led to a significant reduction in histamine synthesis in the oxyntic mucosa by as much as 80%. nih.gov This depletion is primarily observed in the enterochromaffin-like (ECL) cells, which are the main source of histamine involved in stimulating gastric acid secretion. nih.govnih.gov In contrast, mast cell histamine stores appear to be resistant to the effects of α-FMH. nih.gov

The functional consequence of this histamine depletion is a marked inhibition of gastric acid secretion. Preclinical studies have demonstrated that treatment with α-FMH can inhibit basal gastric acid secretion by over 60%. nih.gov Furthermore, the acid response stimulated by gastrin, a hormone that triggers histamine release from ECL cells, was almost completely abolished in rats treated with α-FMH. nih.govnih.gov However, histamine-stimulated acid secretion was not affected by α-FMH, as the compound acts on histamine synthesis rather than its receptor. nih.gov Interestingly, vagally induced gastric acid secretion was also found to be independent of ECL-cell histamine and thus unaffected by α-FMH treatment. nih.gov The effectiveness of α-FMH in depleting histamine from ECL cells is dependent on the secretory activity of these cells; depletion is more rapid and pronounced in actively secreting cells.

While histamine is a key mediator of inflammation, the direct anti-inflammatory effects of α-FMH are less extensively documented in the available preclinical literature. However, by depleting histamine, α-FMH can be inferred to modulate inflammatory responses where histamine is a critical component. The compound's ability to selectively target non-mast cell histamine pools provides a valuable method for dissecting the specific contributions of different histamine sources to inflammatory processes.

Table 1: Effects of α-Monofluoromethylhistidine on Gastric Acid Secretion in Preclinical Models

Parameter Observation Species Reference
Oxyntic Mucosal Histamine Synthesis Reduced by 80% Rat nih.gov
Basal Acid Secretion Inhibited by >60% Rat nih.gov
Gastrin-Stimulated Acid Secretion Almost abolished Rat nih.govnih.gov
Histamine-Stimulated Acid Secretion Unaffected Rat nih.gov
Vagally Induced Acid Secretion Unaffected Rat nih.gov
ECL Cell Histamine Depletion Dependent on secretory rate Rat

Investigation of Antitumoral Effects and Synergistic Interactions with other Agents

The direct antitumoral effects of this compound have not been extensively reported in preclinical studies. Research into the role of histamine in tumor growth has been complex, with histamine having varied effects depending on the tumor type and the specific histamine receptors involved. As an inhibitor of histamine synthesis, α-FMH would be a candidate to probe these effects.

While direct antineoplastic activity of α-FMH is not well-documented, the broader concept of targeting polyamine and histamine metabolism in cancer therapy has been explored. For instance, α-difluoromethylornithine, an inhibitor of ornithine decarboxylase and polyamine synthesis, has demonstrated synergistic antitumoral effects when combined with other chemotherapeutic agents in preclinical models of glioma and gastric cancer. These studies suggest that disrupting the synthesis of biogenic amines can be a viable strategy to inhibit tumor growth and enhance the efficacy of other anticancer drugs.

Given the role of histamine in cell proliferation and immune modulation, it is plausible that α-FMH could have synergistic interactions with other anticancer agents. By depleting histamine, α-FMH might alter the tumor microenvironment, potentially making cancer cells more susceptible to cytotoxic drugs or immunotherapies. However, specific preclinical studies investigating such synergistic effects with α-monofluoromethylhistidine are limited. Further research is needed to explore the potential of α-FMH as a direct antitumoral agent or as part of a combination therapy.

Behavioral and Neurochemical Alterations (e.g., sleep, memory)

Preclinical investigations have revealed that α-monofluoromethylhistidine can induce significant behavioral and neurochemical changes by depleting brain histamine. The central histaminergic system is known to play a crucial role in regulating arousal, sleep-wake cycles, and cognitive functions.

In a study on rats, repeated administration of (S)-α-fluoromethylhistidine was found to enhance performance in a radial maze task, suggesting an improvement in spatial learning and memory. nih.gov This cognitive enhancement was associated with a significant decrease in histamine levels in the cerebral cortex and diencephalon, and interestingly, an increase in the levels of the neurotransmitters glutamate (B1630785) and glycine (B1666218) in the cerebral cortex and hippocampus. nih.gov These findings suggest that the depletion of brain histamine by α-FMH can modulate other neurotransmitter systems to influence cognitive function.

Regarding locomotor activity, long-term depletion of brain histamine in mice through α-FMH administration was shown to increase feeding-associated locomotor activity. nih.gov This effect was accompanied by a reduction in brain GABA content, indicating a complex interplay between the histaminergic and GABAergic systems in the regulation of activity levels. nih.gov

Furthermore, α-FMH has been shown to affect the neuroendocrine stress response. In rats, pretreatment with α-FMH strongly suppressed the increase in serum corticosterone (B1669441) levels induced by intraventricularly administered β-endorphin. nih.gov This suggests that brain histamine is a key mediator in the stimulatory effect of β-endorphin on the pituitary-adrenocortical axis.

The effects of α-FMH on sleep architecture have been inferred from its mechanism of action. Given that histamine is a key promoter of wakefulness, its depletion would be expected to alter sleep patterns. While direct, detailed studies on sleep architecture following α-FMH administration were not extensively found, the known role of histamine in maintaining arousal points to a potential sedative effect.

Table 2: Behavioral and Neurochemical Effects of α-Monofluoromethylhistidine in Preclinical Models

Effect Observation Species Reference
Radial Maze Performance Enhanced acquisition phase Rat nih.gov
Brain Amino Acid Levels Increased glutamate and glycine in cerebral cortex and hippocampus Rat nih.gov
Locomotor Activity Increased feeding-associated locomotor activity Mouse nih.gov
Brain GABA Content Decreased Mouse nih.gov
β-Endorphin-Induced Corticosterone Response Strongly suppressed Rat nih.gov

Role in Tissue Repair and Pathophysiological Processes (e.g., ischemia-reperfusion)

The role of this compound in tissue repair and pathophysiological processes like ischemia-reperfusion injury is primarily linked to its ability to deplete histamine, a key mediator in inflammation and microvascular responses. While direct studies on α-FMH in these contexts are limited, its effects can be inferred from the known roles of histamine.

In the context of ischemia-reperfusion injury, the role of histamine is complex. Ischemia-reperfusion is characterized by an inflammatory response and the production of reactive oxygen species, leading to tissue damage. Tumor necrosis factor-alpha (TNF-α) is a key cytokine implicated in the pathogenesis of myocardial ischemia-reperfusion injury. Histamine can influence the production and effects of such inflammatory mediators. Therefore, by depleting histamine, α-FMH could potentially alter the course of ischemia-reperfusion injury. However, dedicated preclinical studies are required to specifically evaluate the effects of α-monofluoromethylhistidine in models of ischemia-reperfusion and tissue repair to confirm this potential role.

Preclinical Metabolic Fate and Pharmacokinetic Research (Excluding Human Data)

Preclinical pharmacokinetic studies of this compound (α-FMH) have been conducted in rats, revealing stereoselectivity in its disposition. The pharmacokinetics of the (S) and (R) enantiomers of α-FMH were investigated and compared to those of L- and D-histidine.

Following intravenous administration of the individual enantiomers in rats, the plasma concentrations of both (S)-FMH and (R)-FMH declined biexponentially. nih.gov The elimination half-lives were 32.8 minutes for (S)-FMH and 25.0 minutes for (R)-FMH. nih.gov There was no significant difference in the plasma concentration-time profiles of the two α-FMH enantiomers. nih.gov The apparent total clearance of the α-FMH enantiomers from rat plasma was similar to that of D-histidine, but about four times lower than that of L-histidine. nih.gov

A key finding from preclinical pharmacokinetic studies is the differential distribution of the α-FMH enantiomers into the brain. (S)-FMH was found to partition into the brain, and its removal from the brain was very slow, as indicated by continuously increasing brain/plasma ratios after injection. nih.gov In contrast, (R)-FMH did not appear to distribute to the brain. nih.gov This stereoselective brain penetration is a critical factor for its neurological effects.

Information regarding the specific metabolic pathways of α-monofluoromethylhistidine in preclinical models is not extensively detailed in the available literature. As an analogue of histidine, it is likely to be subject to some of the same metabolic processes, but the presence of the fluoromethyl group would significantly alter its metabolic fate compared to the natural amino acid.

Table 3: Preclinical Pharmacokinetic Parameters of α-Monofluoromethylhistidine Enantiomers in Rats

Parameter (S)-FMH (R)-FMH Reference
Elimination Half-life 32.8 min 25.0 min nih.gov
Brain Distribution Partitions into the brain with slow removal Not distributed to the brain nih.gov

Table 4: List of Chemical Compounds

Compound Name
(R)-alpha-Monofluoromethylhistidine
(S)-alpha-Monofluoromethylhistidine
5-azacitidine
alpha-difluoromethylornithine
This compound
β-endorphin
Corticosterone
D-histidine
GABA (gamma-Aminobutyric acid)
Gastrin
Glutamate
Glycine
Histamine
L-histidine

Structure Activity Relationship Sar Studies and Rational Design

Impact of Fluorine Atom Position and Number on Inhibitory Potency and Specificity

The potent inhibitory effect of α-FMH stems from its nature as a mechanism-based or "suicide" inhibitor. nih.gov The enzyme recognizes α-FMH as a substrate and initiates the catalytic process. However, the presence of the electron-withdrawing fluorine atom on the alpha-carbon alters the electronic properties of the intermediate, leading to the formation of a highly reactive species that covalently and irreversibly binds to a key residue in the enzyme's active site, believed to be a serine residue. nih.gov

The number of fluorine atoms would be expected to further modulate the electronic environment and steric bulk at the alpha-position. Generally, increasing the number of fluorine atoms can enhance the acidity of the alpha-proton, potentially influencing the rate of enzymatic conversion to the reactive intermediate. However, it could also introduce steric hindrance that might affect the initial binding to the enzyme. Without direct comparative studies, the precise effect of a second fluorine atom on the inhibitory potency and specificity for HDC remains an area for further investigation.

Modifications of the Histidine Moiety and Their Pharmacological Consequences

The histidine moiety, particularly the imidazole (B134444) ring, is a critical component for the recognition of α-FMH by histidine decarboxylase. The imidazole ring plays a crucial role in the binding of the natural substrate, histidine, to the active site of HDC. Therefore, modifications to this ring system can have profound pharmacological consequences.

While specific studies detailing a wide range of modifications to the imidazole ring of α-FMH are limited in the available literature, the general principles of SAR suggest that alterations to the imidazole ring's structure, electronics, and substitution pattern would likely impact its binding affinity and, consequently, its inhibitory activity. The imidazole ring is known to participate in various biological interactions through hydrogen bonding and its aromatic character. nih.gov Modifications that disrupt these interactions could significantly reduce the inhibitor's potency.

For instance, altering the position of the nitrogen atoms within the ring or substituting the ring with bulky groups could hinder proper orientation within the active site. Conversely, strategic modifications that enhance binding interactions, without compromising the subsequent steps of irreversible inhibition, could potentially lead to more potent inhibitors. The broad pharmacological activities of various imidazole derivatives in other contexts, such as anticancer and antimicrobial agents, highlight the chemical tractability and biological importance of this heterocyclic ring. nih.govclinmedkaz.org

Stereochemical Determinants of Enzyme Interaction and Efficacy

The inhibitory activity of alpha-monofluoromethylhistidine is highly dependent on its stereochemistry. The enzyme histidine decarboxylase is stereospecific, and as such, only one of the enantiomers of α-FMH is a potent inhibitor. It is the (S)-enantiomer of alpha-fluoromethylhistidine (B1203605) that acts as a specific and potent irreversible inhibitor of HDC. nih.gov

This stereoselectivity is a direct consequence of the three-dimensional arrangement of the amino acid in the enzyme's active site. The active site of HDC is chiral and is structured to precisely accommodate the L-histidine substrate (which corresponds to the S-configuration). The (S)-enantiomer of α-FMH mimics the natural substrate, allowing it to bind effectively to the active site and undergo the enzymatic reaction that leads to irreversible inhibition. The (R)-enantiomer, on the other hand, would not fit correctly into the active site, preventing the necessary interactions for both binding and the subsequent inhibitory mechanism. The development of synthetic methods that allow for the stereoselective synthesis of the desired enantiomer is therefore of paramount importance. researchgate.netresearchgate.net

Computational and Experimental Approaches in SAR Elucidation

The elucidation of the structure-activity relationship of this compound and the design of new inhibitors rely on a combination of computational and experimental approaches.

Computational Approaches:

Molecular modeling and computational docking studies have been employed to understand the interaction of α-FMH with the active site of histidine decarboxylase. nih.gov These methods allow researchers to build a three-dimensional model of the enzyme-inhibitor complex and visualize the key interactions. Docking studies can predict the binding orientation of the inhibitor in the active site and identify the crucial amino acid residues involved in the interaction. For α-FMH, computational studies have helped to visualize its docking into the HDC active site, providing insights into how it mimics the natural substrate, histidine. nih.gov Such computational analyses can guide the rational design of new analogs with potentially improved binding affinity or specificity.

Experimental Approaches:

A variety of experimental methods are essential for determining the SAR of irreversible inhibitors like α-FMH. These techniques are crucial for validating computational predictions and for providing quantitative data on inhibitory potency.

Enzyme Inhibition Assays: These are the cornerstone of SAR studies. For irreversible inhibitors, these assays are often time-dependent, measuring the rate of enzyme inactivation at different inhibitor concentrations. nih.govnih.gov This allows for the determination of key kinetic parameters such as the inactivation rate constant (k_inact) and the inhibitor concentration that gives half-maximal inactivation rate (K_I). A common method for assessing HDC activity involves measuring the production of histamine (B1213489) from a radiolabeled histidine precursor. nih.gov

In Vitro and In Vivo Studies: The inhibitory activity of α-FMH has been demonstrated in both in vitro systems, using purified or partially purified enzyme, and in vivo in animal models. nih.govnih.gov In vivo studies are critical for assessing the inhibitor's efficacy in a physiological context.

Radiolabeling Studies: The use of radiolabeled inhibitors, such as [18F]-labeled analogs, can be a powerful tool for studying the distribution of the inhibitor in the body and for quantifying its binding to the target enzyme in vivo. nih.govcapes.gov.br

The following table summarizes the key experimental approaches used in the SAR elucidation of α-FMH:

Experimental ApproachDescriptionKey Information Obtained
Enzyme Inhibition Assays Measurement of enzyme activity in the presence of the inhibitor over time.Inactivation rate constants (k_inact), inhibitor affinity (K_I), and overall inhibitory potency.
In Vitro Studies Use of purified enzymes or cell cultures to assess inhibitor activity.Direct effect of the inhibitor on the target enzyme without the complexities of a whole organism.
In Vivo Studies Administration of the inhibitor to animal models to evaluate its effects.Efficacy, duration of action, and potential off-target effects in a physiological system.
Radiolabeling Synthesis of inhibitors with radioactive isotopes (e.g., 18F).In vivo distribution, target engagement, and pharmacokinetic properties.

By integrating computational modeling with a suite of experimental techniques, researchers can build a comprehensive understanding of the structure-activity relationships of this compound, paving the way for the design of next-generation inhibitors with enhanced therapeutic potential.

Analytical and Biophysical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Quantification in Biological Matrices (e.g., LC-MS, HPLC)

The accurate measurement of α-monofluoromethylhistidine concentrations in complex biological samples such as plasma, urine, and tissue homogenates is fundamental to understanding its pharmacokinetics. High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, particularly tandem mass spectrometry (LC-MS/MS), stands as a primary tool for this purpose.

LC-MS/MS offers high sensitivity and specificity, allowing for the precise quantification of α-monofluoromethylhistidine and its metabolites, even at low concentrations. The methodology typically involves protein precipitation from the biological matrix, followed by chromatographic separation on a suitable column, such as a C18 or a phenyl column. fudan.edu.cnnih.gov The compound is then ionized, and specific precursor-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and reduces chemical noise. nih.gov While specific protocols for α-monofluoromethylhistidine are not extensively published, methods developed for the quantification of similar compounds, like methylhistidine derivatives in plasma, demonstrate the feasibility and general workflow of this approach. researchgate.net These methods can be adapted by optimizing chromatographic conditions and mass spectrometric parameters for α-monofluoromethylhistidine.

ParameterTypical Value/MethodSource
Sample PreparationProtein precipitation with acetonitrile (B52724) or methanol fudan.edu.cnnih.govnih.gov
Chromatographic ColumnReversed-phase (e.g., C18, Phenyl) or HILIC fudan.edu.cnnih.govnih.gov
Mobile PhaseAcetonitrile/water or Methanol/water with formic acid fudan.edu.cnnih.gov
DetectionTandem Mass Spectrometry (MS/MS) fudan.edu.cnresearchgate.netthermofisher.com
Ionization ModeElectrospray Ionization (ESI), positive mode fudan.edu.cn
Quantification ModeMultiple Reaction Monitoring (MRM) nih.gov

Spectroscopic Methods for Structural Analysis of Inhibitor-Enzyme Complexes (e.g., NMR, Mass Spectrometry, X-ray Crystallography)

Understanding the mechanism of irreversible inhibition by α-monofluoromethylhistidine requires detailed structural information about its interaction with histidine decarboxylase.

X-ray Crystallography provides atomic-level insights into the three-dimensional structure of the enzyme-inhibitor complex. Although a crystal structure of HDC in complex with α-monofluoromethylhistidine is not publicly available, the crystal structure of human HDC complexed with the inhibitor L-histidine methyl ester has been determined at a resolution of 1.80 Å. rcsb.org This structure reveals key features of the active site, including the pyridoxal-5'-phosphate (PLP) cofactor covalently bound to lysine (B10760008) 305. rcsb.orgwikipedia.org Such a structure serves as a valuable model for understanding how α-monofluoromethylhistidine, a substrate analogue, would bind and subsequently react within the active site. Obtaining a crystal structure of the α-monofluoromethylhistidine-HDC complex would be invaluable for visualizing the covalent adduct formed.

Mass Spectrometry (MS) is a powerful tool for confirming the covalent modification of HDC by α-monofluoromethylhistidine. By analyzing the intact protein or its digested peptides, one can detect the mass shift corresponding to the addition of the inhibitor molecule. High-resolution mass spectrometry can pinpoint the exact residue(s) that have been modified. This approach has been successfully used to identify covalent adduct formation in other enzyme-inhibitor systems. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide dynamic and structural information about the enzyme-inhibitor interaction in solution. 1D NMR can be used to monitor changes in the chemical environment of the protein upon inhibitor binding. nih.gov More advanced multi-dimensional NMR techniques could potentially be used to solve the solution structure of the complex or to map the binding interface, complementing the static picture provided by X-ray crystallography.

TechniqueInformation ProvidedRelevance to α-Monofluoromethylhistidine-HDC ComplexSource
X-ray Crystallography High-resolution 3D structure of the enzyme-inhibitor complex.Visualizes the covalent bond, identifies interacting residues, and explains the mechanism of inhibition at an atomic level. rcsb.orgnih.govnih.gov
Mass Spectrometry Confirms covalent modification and identifies the site of adduction.Provides direct evidence of the irreversible binding and pinpoints the specific amino acid residue in the active site that is targeted. nih.gov
NMR Spectroscopy Information on protein dynamics, conformational changes, and binding interface in solution.Complements crystallographic data by providing insights into the dynamic aspects of the interaction and confirming the binding site in a more native-like state. nih.govnih.gov

Biochemical Assays for Enzyme Activity and Inhibition Profiling

Biochemical assays are essential for determining the potency and mechanism of action of α-monofluoromethylhistidine as an inhibitor of histidine decarboxylase. These assays measure the rate of the enzymatic reaction and how it is affected by the presence of the inhibitor.

A common method for assaying HDC activity involves the use of a radiolabeled substrate, L-[3H]histidine. The activity of the enzyme is determined by measuring the amount of radiolabeled product, [3H]histamine, formed over a specific period. nih.gov The inhibition of HDC by α-monofluoromethylhistidine can be quantified by performing this assay in the presence of varying concentrations of the inhibitor. Such studies have demonstrated that (S)-α-fluoromethylhistidine can inhibit human HDC activity by over 90% at concentrations of 10⁻⁵ M and above in vitro. nih.gov The irreversible nature of the inhibition can be confirmed by showing that the enzyme activity does not recover upon dialysis or dilution of the inhibitor. Another established method is the CO₂-trapping enzymatic assay, which measures the release of ¹⁴CO₂ from carboxyl-labeled histidine. nih.gov

Assay TypePrincipleApplication to α-MonofluoromethylhistidineSource
Radiometric Assay Measures the formation of [3H]histamine from L-[3H]histidine.To determine the IC₅₀ value and to study the kinetics of inhibition (e.g., time-dependent inactivation). nih.gov
CO₂-Trapping Assay Measures the release of ¹⁴CO₂ from L-[1-¹⁴C]histidine.An alternative method for quantifying HDC activity and its inhibition. nih.gov

Advanced Imaging Techniques for Localizing Activity in Preclinical Models

Advanced imaging techniques are crucial for non-invasively visualizing the distribution and target engagement of α-monofluoromethylhistidine in preclinical models. These methods can provide valuable information on whether the drug reaches its intended target tissues and exerts its inhibitory effect in a living organism.

Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that can be used to track the in vivo distribution of a drug. nih.gov This would require the synthesis of a radiolabeled version of α-monofluoromethylhistidine, for example, by incorporating a positron-emitting isotope such as fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C). nih.gov A radiolabeled α-monofluoromethylhistidine could be used to visualize its accumulation in tissues with high HDC expression, such as the stomach and certain regions of the brain. nih.govresearchgate.net By demonstrating target engagement, PET imaging can help to correlate pharmacokinetic profiles with pharmacodynamic effects. While specific PET studies with radiolabeled α-monofluoromethylhistidine are not widely reported, the general approach of using radiolabeled amino acids and their analogues for PET imaging is well-established in oncology and neuroscience. nih.govnih.gov

Imaging ModalityPrinciplePotential Application for α-MonofluoromethylhistidineSource
Positron Emission Tomography (PET) Utilizes a radiolabeled form of the molecule to visualize its distribution and binding to target sites in vivo.To assess brain and peripheral tissue penetration, confirm target engagement with HDC, and study the in vivo pharmacokinetics and pharmacodynamics of the inhibitor. nih.govnih.govnih.gov

Calorimetric and Kinetic Binding Studies (e.g., ITC, SPR)

To fully understand the interaction between α-monofluoromethylhistidine and histidine decarboxylase, it is important to characterize the thermodynamics and kinetics of the binding event.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). nih.gov While ITC is typically used for reversible interactions, it can be adapted to study covalent inhibitors by measuring the heat of the chemical reaction step.

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. researchgate.net This allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (K₋) can be calculated. For an irreversible inhibitor like α-monofluoromethylhistidine, SPR would show a very slow or negligible dissociation rate. This technique would be highly valuable for quantifying the rate of covalent bond formation between the inhibitor and HDC. rsc.org

TechniqueParameters MeasuredRelevance to α-Monofluoromethylhistidine-HDC InteractionSource
Isothermal Titration Calorimetry (ITC) Binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), stoichiometry (n).Provides a complete thermodynamic signature of the initial binding event prior to covalent modification. nih.gov
Surface Plasmon Resonance (SPR) Association rate (kₐ), dissociation rate (kₑ), and equilibrium dissociation constant (K₋).Quantifies the kinetics of both the initial non-covalent binding and the subsequent rate of irreversible covalent bond formation. researchgate.netrsc.org

Computational and Theoretical Investigations

Molecular Docking and Dynamics Simulations of alpha-Monofluoromethylhistidine with Histidine Decarboxylase

Molecular docking and molecular dynamics (MD) simulations are pivotal in visualizing and analyzing the interaction between a ligand, such as α-FMH, and its protein target. Histidine decarboxylase (HDC) is the sole enzyme responsible for the synthesis of histamine (B1213489) from histidine, making it a key therapeutic target. wikipedia.orgnih.gov HDC is a pyridoxal-5'-phosphate (PLP)-dependent enzyme. wikipedia.org In its active state, the PLP cofactor is typically bound to a lysine (B10760008) residue (Lys305) in the active site, which is stabilized by hydrogen bonds with other residues like aspartate 273 and serine 151. wikipedia.org

Molecular Docking: This technique predicts the preferred orientation of α-FMH when bound to the active site of HDC. The simulation places the α-FMH molecule in various positions and conformations within the enzyme's binding pocket, calculating a "docking score" that estimates the binding affinity. A successful docking pose would show key interactions between α-FMH and the amino acid residues crucial for catalysis. Given that α-FMH is a mechanism-based irreversible inhibitor, docking studies are essential to position the monofluoromethyl group correctly for the subsequent covalent bond formation.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to assess the stability of the predicted α-FMH-HDC complex over time (typically nanoseconds to microseconds). These simulations model the movements of every atom in the system, providing insights into the flexibility of the complex and the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored to ensure the stability of the simulation.

Detailed research findings from such simulations would typically be presented in a table format, highlighting the specific interactions that anchor the inhibitor in the active site.

Table 1: Illustrative Molecular Docking and Dynamics Interaction Data for α-FMH with HDC This table represents a hypothetical output from a computational study to illustrate the type of data generated.

α-FMH MoietyInteracting HDC ResidueInteraction TypeSignificance in Binding
Carboxyl GroupArginine (e.g., Arg336)Salt Bridge / H-BondAnchors the inhibitor via its amino acid backbone.
Imidazole (B134444) RingAspartate (e.g., Asp273)Hydrogen BondMimics the natural substrate (histidine) binding.
Imidazole RingPhenylalanine (e.g., Phe302)Pi-Pi StackingProvides hydrophobic stabilization.
Monofluoromethyl GroupPLP CofactorProximity for Covalent AttackPositions the group for irreversible inhibition.

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, often using methods like Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of α-FMH. These calculations provide a fundamental understanding of the molecule's stability, reactivity, and the distribution of electron density, which governs its interactions.

Key properties calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electron density around the molecule, identifying electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. For α-FMH, the electronegative fluorine atom significantly influences the MEP.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, hybridization, and intramolecular interactions, helping to explain the stability derived from electron delocalization.

These calculations are crucial for explaining the mechanism of irreversible inhibition, where the monofluoromethyl group, after enzymatic processing, becomes a highly reactive electrophile that forms a covalent bond with a nucleophilic residue in the HDC active site.

Table 2: Representative Quantum Chemical Properties of α-Monofluoromethylhistidine This table contains theoretical data to illustrate the typical results of quantum chemical calculations.

Calculated PropertyIllustrative ValueInterpretation
HOMO Energy-6.5 eVRepresents the ability to donate an electron.
LUMO Energy-0.8 eVRepresents the ability to accept an electron.
HOMO-LUMO Gap5.7 eVIndicates high kinetic stability before enzymatic activation.
Dipole Moment~4.5 DebyeSuggests a polar molecule capable of strong dipole-dipole interactions.
Mulliken Atomic Charge on Fluorine-0.45 eConfirms the high electronegativity and electron-withdrawing nature of fluorine.

In Silico Prediction of Off-Target Interactions and Selectivity

While α-FMH is known as a specific inhibitor of HDC, in silico methods can be used to predict potential interactions with other proteins, known as "off-targets." nih.gov These predictions are vital for understanding a compound's broader biological effects and potential for side effects. The primary method involves screening the 2D or 3D structure of α-FMH against large databases of protein targets. nih.gov

This process, often called reverse docking or target fishing, relies on the principle of chemical similarity, where molecules with similar structures may bind to similar proteins. nih.gov Algorithms compare the structure of α-FMH to the known ligands of thousands of different proteins. A high similarity score to the ligands of another enzyme (e.g., another PLP-dependent decarboxylase) would flag it as a potential off-target, warranting further experimental investigation. The performance of these predictive models is often evaluated using metrics like accuracy, which measures the proportion of correct predictions (true positives and true negatives). nih.gov

Table 3: Hypothetical In Silico Off-Target Prediction Profile for α-FMH This table is for illustrative purposes to show how off-target analysis results might be presented.

Potential Off-TargetTarget ClassPrediction Score/ConfidenceRationale for Interaction
DOPA decarboxylasePLP-dependent enzymeModerateStructural similarity to the natural substrate (L-DOPA).
Tryptophan decarboxylasePLP-dependent enzymeLowSubstrate binding pocket accommodates aromatic amino acids.
Ornithine decarboxylaseDecarboxylaseVery LowDifferent substrate specificity (basic vs. aromatic amino acid).

Pharmacophore Modeling for De Novo Inhibitor Design

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to be recognized by a specific biological target. nih.gov For α-FMH, a pharmacophore model would be constructed based on its structure and known binding mode within HDC. This model defines the spatial arrangement of key chemical features.

Typical pharmacophoric features for an HDC inhibitor based on α-FMH would include:

A positive ionizable/hydrogen bond donor feature (representing the amino group).

A negative ionizable feature (representing the carboxyl group).

An aromatic ring feature (the imidazole ring).

A hydrogen bond acceptor (the nitrogen atoms in the imidazole ring).

Once developed, this 3D pharmacophore model serves as a template for virtual screening of large chemical libraries. nih.govfrontiersin.org The goal is to identify novel molecules that are structurally different from α-FMH but match its key pharmacophoric features. This approach is powerful for de novo design, enabling the discovery of new chemical scaffolds that could also act as HDC inhibitors, potentially with improved properties. nih.gov

Table 4: Putative Pharmacophore Model Derived from α-Monofluoromethylhistidine This table illustrates the features of a hypothetical pharmacophore for an HDC inhibitor.

Pharmacophoric FeatureChemical Moiety on α-FMHImportance for HDC Binding
Aromatic Ring (AR)Imidazole RingEssential for mimicking the natural substrate, histidine.
Hydrogen Bond Acceptor (HBA)Imidazole NitrogenInteraction with active site residues.
Positive Ionizable (PI)Alpha-Amino GroupForms salt bridge; crucial for anchoring.
Negative Ionizable (NI)Carboxyl GroupForms salt bridge; crucial for anchoring.
Hydrophobic (H)Monofluoromethyl GroupContributes to binding and positions for covalent reaction.

Emerging Research Applications and Future Directions

alpha-Monofluoromethylhistidine as a Selective Biochemical Tool and Probe for Histaminergic Research

This compound has been established as a valuable biochemical tool for investigating the roles of newly synthesized histamine (B1213489) in various physiological and pathological processes. As an irreversible, mechanism-based inhibitor of histidine decarboxylase, α-FMH allows researchers to deplete histamine in specific tissues, thereby elucidating the functions of the histaminergic system. nih.gov For instance, its application in rat brain studies demonstrated a near-complete inhibition of HDC in the hypothalamus, confirming its efficacy and utility in neurobiological research. nih.gov

The mechanism of α-FMH involves its reaction with the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site. Following decarboxylation, it forms inactive derivatives that are released slowly, effectively shutting down histamine synthesis. nih.gov This specific mode of action makes it a powerful tool for studying processes directly modulated by histamine levels. Furthermore, the presence of the fluorine atom provides a unique analytical advantage. The 19F nucleus acts as a "bio-orthogonal" and NMR-active beacon, enabling researchers to use 19F NMR spectroscopy to monitor the enzymatic processing of the inhibitor and gain insight into the catalytic mechanism and enzyme-inhibitor interactions. nih.gov This feature allows for a detailed analysis of the inhibitor's partitioning and fate within the active site, making α-FMH not just an inhibitor but also a sophisticated mechanistic probe. nih.gov

However, research has also highlighted the nuances of its application. Studies have shown that while α-FMH is effective, its inhibitory profile can be complex, and it may not be completely specific to mammalian HDC, as it can also affect the homologous enzyme in enterobacteria. nih.gov Additionally, experiments have sometimes yielded unexpected results, such as the observation of an apparent α-FMH-resistant form of HDC in the frontal cortex under certain assay conditions, underscoring the importance of methodological considerations when using this tool. nih.gov

Exploration of Novel Enzyme Targets Beyond Histidine Decarboxylase

The success of α-FMH as a mechanism-based inhibitor of HDC has spurred interest in whether it or similar fluorinated amino acids could target other enzymes. The chemical principles underlying its inhibitory action are primarily based on its structure as a fluorinated amino acid analogue that targets a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. nih.govresearchgate.net This opens the possibility that α-FMH could inhibit other PLP-dependent decarboxylases, transaminases, or racemases, many of which are important therapeutic targets for various diseases. researchgate.netmdpi.com

The strategic placement of a fluorine atom on an amino acid substrate mimic can create a potent inhibitor. nih.gov The fluorine atom acts as an effective leaving group during the enzymatic reaction, leading to the formation of a reactive species that can irreversibly alkylate and inactivate the enzyme. nih.gov This general mechanism is not unique to HDC and could be applicable to a range of other PLP-dependent enzymes. While much of the research on α-FMH has focused on HDC, its potential as a lead compound for developing inhibitors for other related enzymes is an active area of consideration. The exploration of its off-target effects could reveal novel therapeutic applications or provide tools to study the biology of other amino acid metabolic pathways.

Development of Next-Generation Fluorinated Amino Acid-Based Inhibitors with Enhanced Properties

The development of α-FMH is part of a broader and rapidly advancing field focused on using fluorination to create superior enzyme inhibitors and therapeutic agents. researchgate.netresearchgate.net Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—are strategically exploited to enhance drug characteristics. Incorporating fluorine into amino acid structures can lead to improved metabolic stability, increased binding affinity, better target selectivity, and altered pharmacokinetic profiles. nih.gov

Researchers are actively developing a new generation of fluorinated amino acid-based inhibitors with enhanced properties, building on the principles demonstrated by compounds like α-FMH. nih.govresearchgate.net Synthetic chemists have devised numerous methods to create a diverse array of both acyclic and cyclic fluorinated amino acids with single or multiple fluorine substitutions (e.g., CF3, SF5). nih.govmdpi.comresearchgate.net These efforts include the design of novel "triggers" for enzyme inactivation, such as the α-(2′Z-fluoro)vinyl group, which has proven effective for inactivating amino acid decarboxylases. nih.gov The goal is to achieve more precise targeting and greater potency, moving beyond the "rule of 5" to develop more complex and effective peptide and amino acid-based drugs. nih.gov This "fluorine editing" has become a key strategy in optimizing drug candidates for a wide range of diseases. researchgate.net

Challenges and Opportunities in Understanding the Broader Biological Roles of Histamine Inhibition

Inhibiting histamine synthesis with tools like α-FMH reveals the complexity of histamine's role in the body, presenting both challenges and opportunities for therapeutic intervention. Histamine is a pleiotropic molecule with diverse functions in allergies, inflammation, gastric acid secretion, and neurotransmission. nih.govyoutube.commedlineplus.gov This functional diversity is mediated by at least four different G protein-coupled receptors (H1R, H2R, H3R, and H4R), which are distributed differently across tissues and trigger distinct signaling pathways. nih.govnih.gov

Challenges:

Widespread Effects: A primary challenge is that global inhibition of histamine can lead to broad and potentially undesirable effects due to its many roles.

Complex Immune Regulation: Histamine's role in immunity is not straightforward; it can be both pro-inflammatory and regulatory. nih.gov For example, it helps orchestrate allergic responses but also modulates the critical balance between Th1 and Th2 immune cells. nih.gov This dichotomous nature means that simple inhibition may not always produce the desired therapeutic outcome. nih.gov

Receptor-Specific Functions: The observation that H1R antagonists alone are not always sufficient to treat conditions like atopic dermatitis or allergic asthma highlights the involvement of other receptors, such as H4R, in disease pathology. nih.gov This underscores the challenge of targeting the right aspect of the histaminergic system for a specific disease.

Opportunities:

Targeted Therapies: The existence of multiple histamine receptors offers the opportunity to develop more selective drugs. Understanding which receptors are involved in specific pathological processes allows for the design of antagonists or agonists that target only the relevant pathway, potentially reducing side effects. nih.gov

Novel Therapeutic Strategies: Research suggests that modulating the synergy between different receptors, such as H1R and H4R, could be a more effective strategy for treating certain allergic and inflammatory conditions. nih.gov

Understanding Disease Mechanisms: Using inhibitors to probe the histaminergic system continues to provide valuable insights into the pathophysiology of a wide range of diseases, from allergies and autoimmune conditions to cancer and neurological disorders. nih.govncert.nic.in

Integration of Omics Technologies to Elucidate Downstream Effects of HDC Inhibition

A significant future direction in understanding the full impact of HDC inhibition by compounds like α-FMH lies in the integration of "omics" technologies. Fields such as genomics, transcriptomics, proteomics, and metabolomics offer a holistic, systems-level view of the biological changes that occur when histamine synthesis is blocked. nih.gov While specific studies applying these technologies to α-FMH are emerging, the approach holds immense promise for uncovering the downstream consequences of histamine depletion.

By applying these technologies, researchers can move beyond single-endpoint measurements to create a comprehensive map of the molecular perturbations caused by HDC inhibition:

Transcriptomics (RNA-seq): Can identify which genes are up- or downregulated following histamine depletion, revealing the genetic pathways that are transcriptionally controlled by the histaminergic system.

Proteomics: Can quantify changes in the levels of thousands of proteins, providing a direct look at the functional molecular machinery affected by the absence of histamine.

Metabolomics: Can measure fluctuations in a wide range of small-molecule metabolites, offering a snapshot of the metabolic state of cells or tissues and identifying pathways that are altered as a consequence of HDC inhibition.

Integrating these multi-omics datasets with computational network models can provide a powerful framework for discovering novel biomarkers of histamine-related diseases, identifying new drug targets within the downstream pathways, and gaining a deeper understanding of the intricate network of interactions governed by histamine. nih.gov This approach will be crucial for fully characterizing the therapeutic potential and possible side effects of inhibiting this fundamental biological pathway.

Q & A

Q. Table 1. Key Analytical Techniques for α-Monofluoromethylhistidine Characterization

TechniqueApplicationCritical ParametersReference
Chiral HPLCEnantiopurity assessmentColumn: Chiralpak® AD-H; Mobile phase: Hexane/IPA
19F^{19}\text{F}-NMRFluoromethyl group verificationDeuterated solvent (e.g., D2_2O), 470 MHz
LC-MS/MSMetabolic stability quantificationIonization: ESI+; MRM transitions: m/z 245→128

Q. Table 2. Common Pitfalls in Enzyme Inhibition Assays

PitfallMitigation StrategyReference
Substrate depletionUse ≤10% substrate conversion; validate with LC
Non-specific bindingInclude detergent (e.g., 0.01% Tween-20)
Enzyme lot variabilityPre-screen batches; normalize activity units

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.